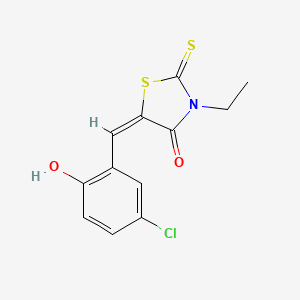![molecular formula C17H19FN4OS B5215370 2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)
2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine, commonly known as FPMT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPMT belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of FPMT is not yet fully understood. However, it has been proposed that FPMT exerts its therapeutic effects by inhibiting various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. FPMT has also been shown to bind to dopamine receptors and may have potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
FPMT has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, FPMT has been found to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects. FPMT has also been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
FPMT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, FPMT has been found to be stable under various conditions and can be easily stored. However, there are some limitations to using FPMT in lab experiments. It has been found to be insoluble in water, which may limit its use in certain experiments. Additionally, FPMT has not yet been extensively studied for its toxicity, which may be a concern for some experiments.
未来方向
There are several future directions for the study of FPMT. One potential area of research is the development of FPMT derivatives with improved activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of FPMT and its potential therapeutic applications. Finally, the development of new methods for the synthesis of FPMT may lead to improved yields and increased accessibility to this promising compound.
In conclusion, FPMT is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been found to exhibit significant activity against various diseases. Further studies are needed to fully understand the mechanism of action of FPMT and its potential therapeutic applications.
合成方法
FPMT has been synthesized using various methods such as a one-pot reaction, a microwave-assisted method, and a solvent-free method. The most common method of synthesis involves the reaction of 4-methyl-2-thiouracil with 4-fluorobenzylpiperazine in the presence of acetic anhydride and triethylamine. The reaction yields FPMT as a white solid with a high yield.
科学研究应用
FPMT has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. FPMT has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-inflammatory and analgesic properties. Additionally, FPMT has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
属性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-13-6-7-19-17(20-13)24-12-16(23)22-10-8-21(9-11-22)15-4-2-14(18)3-5-15/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFARQMQWBVFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


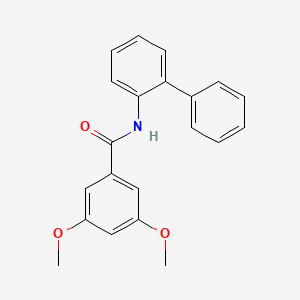
![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)
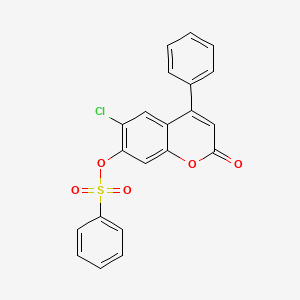
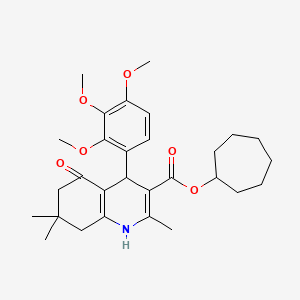
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)
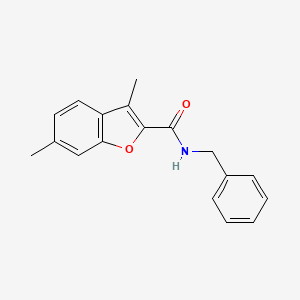
![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)
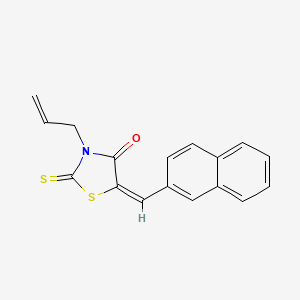
![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
